molecular formula C8H8N2O4 B1304651 Methyl 2-amino-5-nitrobenzoate CAS No. 3816-62-4

Methyl 2-amino-5-nitrobenzoate

Cat. No. B1304651
CAS RN: 3816-62-4
M. Wt: 196.16 g/mol
InChI Key: VOQBLPBLKSXCDB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-nitrobenzoate is a compound that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers provided focus on the synthesis, molecular structure, and chemical properties of various nitro- and amino-substituted benzoates and related heteroarenes. These compounds are of interest due to their potential pharmaceutical applications and their use in the study of chemical reactions and molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves several steps, including esterification, catalytic hydrogenation, acylamination, and nitration. For instance, the synthesis of Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate was achieved from 3-methyl-4-nitrobenzoic acid through these steps and characterized by 1H NMR and IR . Another example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through a Fischer esterification reaction, which is a simple one-pot reaction that can be completed within a short time frame and monitored by a color change .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-amino-5-nitrobenzoate is often characterized by the presence of intramolecular hydrogen bonds, as seen in the molecules of 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole and 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole . These hydrogen bonds can lead to the formation of chain rings or three-dimensional frameworks, which are significant for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The chemical reactions involving nitro- and amino-substituted benzoates are diverse. For example, the nitro and amino substitution in the D-ring of certain compounds has been shown to affect topoisomerase-I targeting activity and cytotoxicity, with some analogues exhibiting greater activity than camptothecin . Additionally, the one-pot reductive methylation of nitro- and amino-substituted (hetero)arenes using a DMSO/HCOOH/Et3N system has been developed, which is efficient and applicable to multigram-scale synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. For instance, the fluorescence of NMe2-functionalized bibenzothiazoles is intensive and can be tuned upon complexation with ZnCl2, shifting emission maxima from the green/yellow to orange/red spectral region . This tunability makes them attractive for the construction of functional dyes and light-harvesting materials. The properties of Methyl 2-amino-5-nitrobenzoate would likely be similar, with its amino and nitro groups influencing its reactivity and potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis Applications

Crystal Structure and Hydrogen Bonding Studies

Methyl 2-amino-5-nitrobenzoate has been studied for its crystal structure and hydrogen bonding properties. Studies have shown that molecules of methyl 2-amino-5-nitrobenzoate exhibit polarized structures and form chains or sheets through hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

properties

IUPAC Name

methyl 2-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBLPBLKSXCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380485
Record name methyl 2-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-nitrobenzoate

CAS RN

3816-62-4
Record name methyl 2-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Takeuchi, M CHANG, K Hashigaki… - Chemical and …, 1992 - jstage.jst.go.jp
… Compound 1k was synthesized starting with methyl 2-amino-5-nitrobenzoate (10.13) Acetylation of 11 with chloroacetyl chloride successfully gave compound 12. The reaction of 12 with …
Number of citations: 16 www.jstage.jst.go.jp
EA Meyer, M Furler, F Diederich, R Brenk… - Helvetica chimica …, 2004 - Wiley Online Library
… of methyl 2-amino-5-nitrobenzoate (1.0 g, 5.1 mmol) [34] in AcOH (120 ml). After stirring at rt for 4 h, H2O was added, and the suspension was filtered. The residue was washed with …
Number of citations: 36 onlinelibrary.wiley.com
M Ma̧kosza, M Białecki - The Journal of Organic Chemistry, 1998 - ACS Publications
A new reaction of sulfenamides with electrophilic arenes under basic conditions is described. The σ adducts formed from nitroarenes and the anions of sulfenamides undergo …
Number of citations: 133 pubs.acs.org
KJ Kump, L Miao, ASA Mady, NH Ansari… - Journal of medicinal …, 2020 - ACS Publications
… To a solution of methyl 2-amino-5-nitrobenzoate (31) (500 mg, 2.55 mmol) in dry THF (30 mL) cooled to 0 C under the atmosphere of nitrogen, NaH (60%, 204 mg, 5.10 mmol) was …
Number of citations: 24 pubs.acs.org
M Park, C Song, H Yoon, KH Choi - ACS Chemical Neuroscience, 2016 - ACS Publications
… Monoalkylation of methyl 2-amino-5-nitrobenzoate 4 with phthalimide 3 was successfully performed in the presence of Na 2 CO 3 with a catalytic amount of KI. In the course of this …
Number of citations: 16 pubs.acs.org
WS Saari, JE Schwering - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… Diazotization of methyl 2-amino-5-nitrobenzoate 1151 (3.0 g, 15.3 mmoles) and reaction with ammonia by the same procedure used to prepare the 4-nitro isomer 2a afforded 2.59 g (74…
Number of citations: 18 onlinelibrary.wiley.com
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
GW Gribble - Name Reactions for Homologation, Part 2, 2009 - books.google.com
… In the former example, methyl 2-amino-4-nitrobenzoate (93) and methyl 2-amino-5-nitrobenzoate (not shown) are formed in a 3: 1 ratio. 80 As mentioned earlier the combination of …
Number of citations: 0 books.google.com
HL Yale - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
… (b) The use of methanol as the solvent in (a) gave a 28% yield of methyl 2-amino-5-nitrobenzoate, mp 167-168 (19), after recrystallization from Skellysolve E; v 3450 (s), 3340 (s), 1720 (…
Number of citations: 12 onlinelibrary.wiley.com
D Hédou, J Godeau, N Loaëc, L Meijer, C Fruit… - Molecules, 2016 - mdpi.com
… Methyl 2-amino-5-nitrobenzoate (2) is commercially available but quite expensive. It can be efficiently synthesized from the cheaper 5-nitro- anthranilic acid [28]. …
Number of citations: 21 www.mdpi.com

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